(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide
Description
The compound (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide is a prop-2-enamide derivative featuring a cyano group, a substituted pyrrole ring, and a trifluoromethoxy-containing benzamide moiety. Its structure is characterized by:
- A 2,5-dimethylpyrrole ring substituted with a 2-methoxyethyl group at the 1-position, enhancing solubility via ether functionality.
- A benzamide group modified with a trifluoromethoxy (-OCF₃) substituent, contributing to electron-withdrawing effects and metabolic stability.
Properties
IUPAC Name |
(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3/c1-14-10-17(15(2)27(14)8-9-29-3)11-18(12-25)20(28)26-13-16-6-4-5-7-19(16)30-21(22,23)24/h4-7,10-11H,8-9,13H2,1-3H3,(H,26,28)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQIWTKAOBAXHM-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NCC2=CC=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CCOC)C)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound features a cyano group, a pyrrole moiety, and a trifluoromethoxy-substituted phenyl group, contributing to its diverse biological interactions. Its molecular formula is with a molecular weight of 373.39 g/mol .
Research indicates that compounds with similar structural features exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many enamide derivatives act as inhibitors for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Compounds like this can interact with neurotransmitter receptors, potentially influencing neurological functions.
- Antitumor Activity : Preliminary studies suggest that similar compounds may possess anticancer properties by inducing apoptosis in cancer cells .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
- Antitumor Efficacy : A study evaluating the anticancer properties of related compounds found that they significantly inhibited cell proliferation in breast cancer models. The mechanism was linked to the induction of cell cycle arrest and apoptosis .
- Neuroprotective Effects : Research on similar pyrrole derivatives indicated that they could enhance the expression of potassium chloride cotransporter 2 (KCC2), which is crucial for neuronal function. This suggests potential applications in treating neurological disorders .
Synthesis and Derivatives
The synthesis of this compound can be achieved through multi-component reactions (MCRs), allowing for the efficient construction of its complex structure while maintaining high atom economy.
Synthetic Route Example
A typical synthetic pathway involves:
- Formation of the pyrrole ring via cyclization reactions.
- Introduction of the cyano group through nucleophilic substitution.
- Final modifications to attach the trifluoromethoxy phenyl moiety.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure, featuring a cyano group and a pyrrole moiety, positions it as a candidate for drug development. Compounds with similar structures have been investigated for their biological activities, including:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)-N-(cyclobutyl)propanamide | Methoxy and cyclobutyl groups | Anti-inflammatory |
| 4-(Dimethylamino)phenyl-N-(cyclopropyl)acetamide | Dimethylamino substituent | Anticancer |
| 3-Cyano-N-(naphthalen-1-yl)propanamide | Cyano group with naphthalene ring | Antimicrobial |
These compounds suggest that (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide may exhibit similar or enhanced biological activities due to its structural complexity.
Research has indicated that compounds with the pyrrole structure can interact with various biological targets, leading to potential therapeutic effects. The specific biological activity of this compound requires empirical testing to establish its efficacy against particular targets.
Case Study: Anticancer Activity
A study exploring the anticancer properties of pyrrole-based compounds found that derivatives similar to this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism was hypothesized to involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival and proliferation.
Synthesis and Modification
The synthesis of this compound can be approached through several methodologies, including multicomponent reactions (MCRs). MCRs are advantageous due to their high atom economy and ability to generate diverse structural frameworks.
Potential Applications in Drug Development
Given its structural features and preliminary findings on biological activity, this compound could be explored for:
- Anticancer therapies : Targeting specific cancer types where pyrrole derivatives have shown promise.
- Anti-inflammatory agents : Investigating its efficacy in reducing inflammation-related conditions.
Comparison with Similar Compounds
Structural Similarities and Key Variations
The compound shares its core enamide-pyrrole architecture with several analogs, differing primarily in substituents on the pyrrole ring and benzamide group. Key comparisons include:
Key Observations :
- Pyrrole Modifications : The 2-methoxyethyl group in the target compound improves hydrophilicity compared to aromatic substituents (e.g., 4-methoxyphenyl in ), reducing logP by ~0.4 units.
- Solubility: Compounds with polar groups (e.g., morpholinosulfonyl in ) exhibit lower logP, suggesting better aqueous solubility.
Crystallographic and Hydrogen-Bonding Analysis
Q & A
Q. What synthetic strategies are recommended for preparing (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide?
- Methodological Answer : Optimize synthesis using inert atmosphere conditions (e.g., nitrogen/argon) and controlled reagent addition. For analogous pyrrole derivatives, NaH in anhydrous THF facilitates alkoxylation reactions, as demonstrated in the synthesis of 2-(2-(prop-2-yn-1-yloxy)ethoxy)acetic acid . Purification via flash column chromatography (silica gel, gradient elution) is recommended to isolate the (E)-isomer selectively. Monitor reaction progress by TLC and confirm stereochemistry via NOESY or X-ray crystallography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use -NMR and -NMR to confirm structural integrity, focusing on cyano ( ppm) and trifluoromethoxy ( ppm) groups. IR spectroscopy validates functional groups (e.g., C≡N stretch at ~2200 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For purity, combine HPLC with UV/Vis detection (λ ~250–300 nm) and GC-MS for volatile byproduct analysis .
Q. How can researchers confirm the (E)-configuration of the prop-2-enamide moiety?
- Methodological Answer : Employ NOESY NMR to detect spatial proximity between the cyano group and adjacent substituents. Alternatively, single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement provides definitive stereochemical proof. For SCXRD, grow crystals via slow evaporation (solvent: dichloromethane/hexane) and collect data with Mo-Kα radiation .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved for this compound?
- Methodological Answer : Address twinning using SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands . For disorder in the 2-methoxyethyl group, apply PART instructions to model alternative conformations. Validate with residual density maps and ADPs (anisotropic displacement parameters). Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .
Q. What computational methods are suitable for analyzing hydrogen-bonding networks in the crystal lattice?
- Methodological Answer : Use Mercury (CCDC) or CrystalExplorer for graph-set analysis of hydrogen-bonding patterns (e.g., motifs). Pair with DFT calculations (B3LYP/6-31G*) to quantify interaction energies. Compare experimental (SCXRD) and theoretical bond lengths/angles to identify discrepancies in hydrogen-bond strength .
Q. How should researchers reconcile discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer : Perform DFT-based NMR prediction (e.g., Gaussian GIAO method) with solvent corrections (PCM model for DMSO-d). If shifts deviate >0.5 ppm, assess potential tautomerism or solvent effects. For unresolved signals, use - HMBC or variable-temperature NMR to probe dynamic processes .
Q. What experimental design principles optimize yield in multi-step syntheses of this compound?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For example, use a Central Composite Design to model reaction yield as a function of NaH equivalents and reaction time. Validate with ANOVA and response surface methodology (RSM) to pinpoint optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
